2-((Cyclopropyl(thiazol-5-yl)methyl)amino)aceticacid
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Overview
Description
2-((Cyclopropyl(thiazol-5-yl)methyl)amino)aceticacid is a compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Cyclopropyl(thiazol-5-yl)methyl)amino)aceticacid typically involves the reaction of cyclopropylamine with thiazole-5-carboxaldehyde, followed by the addition of glycine. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-((Cyclopropyl(thiazol-5-yl)methyl)amino)aceticacid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
2-((Cyclopropyl(thiazol-5-yl)methyl)amino)aceticacid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((Cyclopropyl(thiazol-5-yl)methyl)amino)aceticacid involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An antineoplastic drug.
Uniqueness
2-((Cyclopropyl(thiazol-5-yl)methyl)amino)aceticacid is unique due to its specific structure, which combines a cyclopropyl group with a thiazole ring. This unique structure may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives .
Properties
Molecular Formula |
C9H12N2O2S |
---|---|
Molecular Weight |
212.27 g/mol |
IUPAC Name |
2-[[cyclopropyl(1,3-thiazol-5-yl)methyl]amino]acetic acid |
InChI |
InChI=1S/C9H12N2O2S/c12-8(13)4-11-9(6-1-2-6)7-3-10-5-14-7/h3,5-6,9,11H,1-2,4H2,(H,12,13) |
InChI Key |
ZJJYYTOTFUPZNM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2=CN=CS2)NCC(=O)O |
Origin of Product |
United States |
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